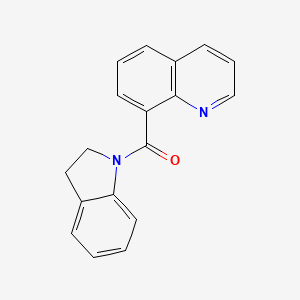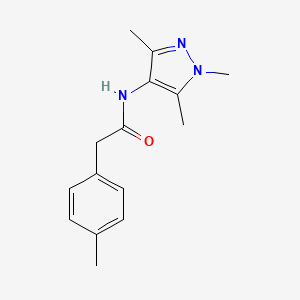
2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as TAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. TAP belongs to the class of pyrazole compounds and has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. In
Mécanisme D'action
The exact mechanism of action of 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood. However, it is believed that 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause pain and inflammation.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been tested in various animal models of inflammation and has been found to reduce inflammation and pain. 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been found to reduce fever in animal models of pyrexia. 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to be well-tolerated in animal studies and has not been associated with any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is its potential therapeutic applications. 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the treatment of various inflammatory conditions. However, one of the limitations of 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is its limited solubility in water, which may make it difficult to administer in certain formulations.
Orientations Futures
There are several future directions for the research on 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide. One potential direction is to further explore the mechanism of action of 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide. Another direction is to investigate the potential therapeutic applications of 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide in various inflammatory conditions. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide. Finally, more research is needed to investigate the potential adverse effects of 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide and to determine its safety profile.
Méthodes De Synthèse
The synthesis of 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the reaction between 4-methylacetophenone and 1,3,5-trimethylpyrazole-4-carboxylic acid hydrazide in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified by recrystallization to obtain 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide in its pure form.
Applications De Recherche Scientifique
2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been tested in various animal models of inflammation and has been found to reduce inflammation and pain. 2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been tested in vitro and has been found to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10-5-7-13(8-6-10)9-14(19)16-15-11(2)17-18(4)12(15)3/h5-8H,9H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKKTHFNJJSPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


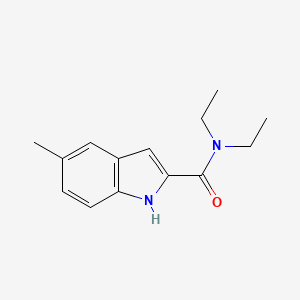
![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)
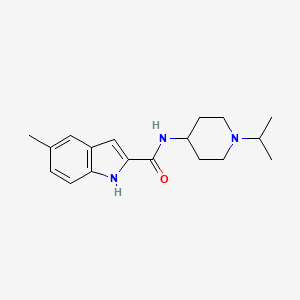

![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7472754.png)
![1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7472771.png)
![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)

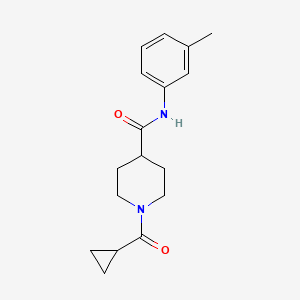
![(3R,7aS)-N-[5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7472800.png)

